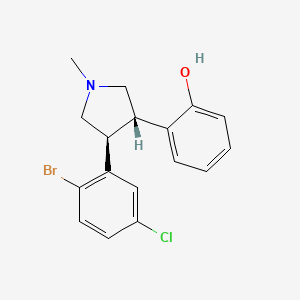

2-(反式-4-(2-溴-5-氯苯基)-1-甲基吡咯烷-3-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

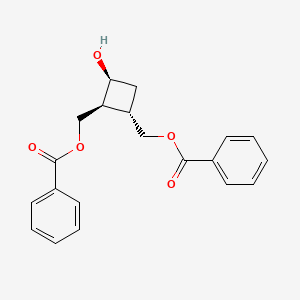

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol, also known as BCP, is a synthetic compound that has been widely used in scientific research. BCP is a potent and selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological and pathological processes.

科学研究应用

环境影响和降解

氯酚的环境归宿:对与本化合物具有结构相似性的氯酚的研究详细阐述了它们的环境存在和降解机制。氯酚因其对生态系统的毒性作用而被确认为污染物,并且已对其在水、土壤和空气中的行为进行了广泛的研究。它们在环境中的归宿,包括降解途径和持久性,对于环境保护和污染控制工作至关重要 (Shiu 等人,1994)。

药理特性

抗氧化和治疗作用:绿原酸 (CGA) 等化合物表现出广泛的生物和药理作用,包括抗氧化、抗炎和神经保护活性。这些特性突出了酚类化合物在治疗各种疾病(如心血管疾病和糖尿病)方面的治疗潜力 (Naveed 等人,2018)。

毒性和环境污染

毒性和环境存在:三溴苯酚(一种与溴化和氯化苯酚在结构上相关的化合物)的环境浓度和毒性强调了人们对生态系统中此类化学物质的担忧。这篇综述强调了了解这些化合物的毒代动力学和毒力学以准确评估其影响的必要性 (Koch & Sures, 2018)。

用于降解的高级氧化工艺

降解技术:研究用于去除废水中酚类化合物的先进氧化工艺 (AOP) 证明了此类方法在处理高浓度工业废水方面的有效性。这些研究为处理含有复杂酚类污染物混合物的废水提供了宝贵的见解,表明了管理利用类似化合物的行业废物的潜在应用 (Goodwin 等人,2018)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol' involves the synthesis of the starting material, 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol, followed by oxidation to form the final product.", "Starting Materials": [ "2-Bromo-5-chlorobenzaldehyde", "1-Methylpiperidine", "Phenylmagnesium bromide", "Copper(I) iodide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol", "a. Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and 1-Methylpiperidine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "b. Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol as a white solid.", "Step 2: Oxidation of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol to form 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol", "a. Dissolve 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol (1.0 equiv), copper(I) iodide (0.1 equiv), and phenylmagnesium bromide (2.0 equiv) in THF and stir at room temperature for 24 hours.", "b. Add water to the reaction mixture and extract with ethyl acetate.", "c. Wash the organic layer with sodium hydroxide solution and brine, then dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol as a white solid." ] } | |

| 1000890-02-7 | |

分子式 |

C17H17BrClNO |

分子量 |

366.7 g/mol |

IUPAC 名称 |

2-[(3R,4R)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1 |

InChI 键 |

GSHVIOLHJDDSSY-GJZGRUSLSA-N |

手性 SMILES |

CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

规范 SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

同义词 |

rel-2-[(3R,4R)-4-(2-Bromo-5-chlorophenyl)-1-methyl-3-pyrrolidinyl]phenol; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)